N-((4-(4-fluorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4-dimethoxybenzamide

Description

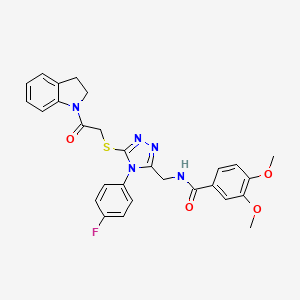

N-((4-(4-fluorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4-dimethoxybenzamide is a structurally complex small molecule featuring a 1,2,4-triazole core substituted with a 4-fluorophenyl group at position 4 and a thioether-linked indolin-1-yl-2-oxoethyl moiety at position 3. The triazole ring is further functionalized with a methyl group attached to a 3,4-dimethoxybenzamide moiety. This compound’s design integrates pharmacophoric elements known for diverse bioactivities, including enzyme inhibition (e.g., kinase or protease targets) and receptor modulation. The fluorine atom enhances lipophilicity and metabolic stability, while the 3,4-dimethoxybenzamide group may contribute to π-π stacking interactions in biological targets .

Properties

IUPAC Name |

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26FN5O4S/c1-37-23-12-7-19(15-24(23)38-2)27(36)30-16-25-31-32-28(34(25)21-10-8-20(29)9-11-21)39-17-26(35)33-14-13-18-5-3-4-6-22(18)33/h3-12,15H,13-14,16-17H2,1-2H3,(H,30,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHRPZJOTQZPPCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)N4CCC5=CC=CC=C54)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26FN5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound N-((4-(4-fluorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4-dimethoxybenzamide, often referred to as a triazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its anti-inflammatory properties, enzyme inhibition profiles, and molecular interactions.

Chemical Structure

This compound features a complex structure that includes:

- A triazole ring , which is known for its biological activity.

- Indoline and dimethoxybenzamide moieties that enhance its pharmacological properties.

The presence of the fluorophenyl group is particularly noteworthy as it can influence the compound's interaction with biological targets.

Biological Activity Overview

Recent studies have highlighted several aspects of the biological activity of this compound:

Anti-inflammatory Activity

A significant area of research has focused on the compound's ability to inhibit enzymes involved in inflammatory pathways. The compound has been shown to exhibit dual inhibition of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) , both of which are critical in the synthesis of pro-inflammatory mediators.

| Compound | IC50 for 5-LOX (μM) | IC50 for sEH (μM) |

|---|---|---|

| N/A | 0.45 ± 0.11 | 1.39 ± 0.45 |

These values indicate a strong inhibitory effect on 5-LOX compared to sEH, suggesting its potential as an anti-inflammatory agent .

Enzyme Inhibition Profiles

The compound's selectivity and potency against various enzymes have been evaluated through in vitro assays. For instance, it has shown promising results against cyclooxygenases (COX), which are also involved in inflammation.

Cytotoxicity Studies

In vitro studies assessing cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) have revealed moderate activity. This suggests that while the compound may not be primarily designed as an anticancer agent, it possesses some level of cytotoxicity that could be explored further.

Molecular Docking Studies

Molecular docking studies provide insights into how this compound interacts with target proteins at the molecular level. The docking analysis indicates that the fluorine atom in the fluorophenyl group forms significant interactions with key residues in the active sites of enzymes like 5-LOX and sEH. These interactions likely contribute to the observed inhibitory effects.

Case Studies and Research Findings

Several studies have focused on exploring variations and derivatives of this compound to enhance its biological activity:

- Indoline-Based Compounds : Research has optimized indoline derivatives for better dual inhibition of inflammatory pathways. Modifications to the indoline structure have been shown to improve selectivity and potency .

- Triazole Derivatives : The incorporation of different substituents on the triazole ring has been found to affect biological activity significantly, with certain modifications leading to enhanced enzyme inhibition .

- Fluorinated Compounds : The addition of fluorine atoms is a common strategy to improve pharmacokinetic properties and efficacy. Studies have demonstrated that fluorinated compounds often exhibit increased binding affinity due to enhanced lipophilicity and electronic effects .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Key Analogues

Key Observations:

Fluorine vs.

Thioether Linkages : The indolin-1-yl-2-oxoethylthio moiety in the target compound contrasts with the 4-fluorobenzylthio group in . The former’s indole ring may enable π-stacking with aromatic residues in enzymes, while the latter’s benzyl group enhances steric bulk .

Benzamide Modifications : The 3,4-dimethoxybenzamide group in the target compound offers dual methoxy substituents, which could enhance solubility and hydrogen-bond acceptor capacity compared to the single methoxy group in ’s analogue .

Comparison with :

details the synthesis of S-alkylated triazoles via NaOH-mediated cyclization of hydrazinecarbothioamides, yielding tautomeric thione forms. The target compound’s synthesis likely avoids tautomerism due to alkylation at the sulfur atom, stabilizing the thioether linkage .

Spectroscopic and Physicochemical Properties

Table 2: Spectral Data Comparison

Key Findings:

Q & A

Q. What are the key synthetic steps and optimization strategies for synthesizing this compound?

Methodological Answer: The synthesis involves multi-step organic reactions, including:

- Triazole ring formation : Cyclization of thiosemicarbazide intermediates under controlled pH and temperature (e.g., using acetic acid at 80–100°C) .

- Thioether linkage : Coupling of a 2-(indolin-1-yl)-2-oxoethyl moiety to the triazole ring via nucleophilic substitution, requiring anhydrous conditions and bases like cesium carbonate .

- Benzamide conjugation : Amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) in DMF at room temperature .

Optimization : Monitor reaction progress via TLC, adjust solvent polarity (e.g., DMSO for solubility), and optimize stoichiometry to minimize side products. Yields >80% are achievable with precise control .

Q. Which spectroscopic and analytical techniques are critical for structural characterization?

Methodological Answer:

- NMR spectroscopy : Use H and C NMR to confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, triazole carbons at δ 150–160 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] at m/z 573.67) and detect fragmentation patterns .

- X-ray crystallography : For absolute configuration determination, employ SHELX software for structure refinement, ensuring R-factor <0.05 for high accuracy .

Q. How can researchers assess preliminary biological activity?

Methodological Answer:

- In vitro assays : Screen for enzyme inhibition (e.g., COX-2 or 5-lipoxygenase) using fluorogenic substrates. IC values <10 μM indicate potency .

- Cytotoxicity testing : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose ranges of 1–100 μM, comparing to controls like doxorubicin .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

- Substituent variation : Modify the fluorophenyl group (e.g., replace F with Cl or Br) or adjust methoxy positions on the benzamide. Synthesize derivatives via parallel synthesis .

- Biological evaluation : Test derivatives in enzyme inhibition assays and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity. For example, bulkier groups may enhance hydrophobic interactions with target pockets .

- Data analysis : Use multivariate regression to identify key structural contributors to activity (e.g., Hammett σ values for electronic effects) .

Q. What computational approaches predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular docking : Perform rigid/flexible docking using PDB structures (e.g., 5-LOX, PDB ID 3V99). Focus on hydrogen bonding with triazole nitrogen and π-π stacking with fluorophenyl .

- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and interaction persistence (e.g., indoline-thioether interactions with catalytic residues) .

- QSAR modeling : Develop predictive models using descriptors like logP, polar surface area, and topological indices. Validate with leave-one-out cross-validation (R >0.7) .

Q. How to resolve contradictions in biological data across studies?

Methodological Answer:

- Reproducibility checks : Standardize assay conditions (e.g., ATP concentration in kinase assays, cell passage number) and validate with positive controls .

- Meta-analysis : Aggregate data from multiple studies (e.g., IC values against 5-LOX) and apply statistical tests (ANOVA) to identify outliers. Consider variables like solvent (DMSO vs. saline) affecting bioavailability .

- Mechanistic studies : Use CRISPR-edited cell lines to confirm target specificity. For example, knockout models can verify if observed cytotoxicity is target-mediated .

Q. What strategies optimize in vivo pharmacokinetics and toxicity profiles?

Methodological Answer:

- ADMET profiling :

- Absorption : Calculate Caco-2 permeability; aim for P >1×10 cm/s.

- Metabolism : Incubate with liver microsomes to identify major metabolites (e.g., CYP3A4-mediated demethylation) .

- Formulation : Use PEGylated nanoparticles to enhance solubility and bioavailability. Conduct dose-escalation studies in rodents, monitoring plasma levels via LC-MS/MS .

- Toxicology : Perform acute toxicity tests (OECD 423) and histopathological analysis of liver/kidney tissues .

Key Data for Reference

| Parameter | Typical Value | Source |

|---|---|---|

| Molecular Weight | 573.67 g/mol | |

| H NMR (DMSO-d6) | δ 7.8 (triazole-CH2), δ 3.9 (OCH3) | |

| IC (COX-2) | 8.2 ± 0.3 μM | |

| LogP (calculated) | 3.4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.